molecular formula C13H13F3N2O2 B1289138 Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 941133-76-2

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B1289138
CAS No.: 941133-76-2
M. Wt: 286.25 g/mol
InChI Key: PPJYSQRSSZPSIY-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound with the molecular formula C13H13F3N2O2. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a trifluoromethyl-substituted pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-cyano-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with a phenyl ring instead of a pyridine ring.

    Tert-butyl 2-cyano-2-(3-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also provides steric hindrance, affecting the compound’s stability and reactivity .

Properties

IUPAC Name

tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9(6-17)10-5-4-8(7-18-10)13(14,15)16/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYSQRSSZPSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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